Product packaging for Disperse brown 1(Cat. No.:CAS No. 12236-00-9)

Disperse brown 1

Cat. No.: B082449
CAS No.: 12236-00-9
M. Wt: 433.7 g/mol
InChI Key: HXXLWTPFYWMBSC-UHFFFAOYSA-N
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Description

Significance of Synthetic Dyes in Industrial and Environmental Research

Synthetic dyes are organic compounds produced through chemical reactions, designed to impart durable color to various materials. Since the discovery of the first synthetic dye, mauveine, in 1856, these colorants have become integral to numerous industries, most notably the textile sector. mdpi.com The global production of synthetic dyes is estimated to be around 800,000 tons annually, highlighting their economic importance. mdpi.com Their widespread use is due to their broad spectrum of colors, consistent quality, and cost-effectiveness compared to natural dyes. mdpi.com

The extensive use of synthetic dyes, however, has significant environmental implications, making them a major subject of environmental research. The textile industry is a primary contributor to water pollution, with estimates suggesting it is responsible for up to 20% of global water pollution, a significant portion of which is from dyeing processes. alderbioinsights.co.uk A considerable amount of dye, sometimes up to 15%, does not bind to the fabric and is released into wastewater. mdpi.com This effluent is often characterized by high chemical oxygen demand (COD) and biological oxygen demand (BOD), and may contain hazardous substances such as heavy metals and chlorinated compounds. mdpi.com The presence of dyes in water bodies can reduce light penetration, thereby inhibiting photosynthesis and affecting aquatic ecosystems. alderbioinsights.co.uknih.govresearchgate.net Furthermore, many synthetic dyes are designed to be stable and resistant to degradation, leading to their persistence in the environment. nih.gov Some synthetic dyes and their breakdown products, such as aromatic amines from azo dyes, are known to be toxic, mutagenic, and carcinogenic, posing risks to both ecosystems and human health. nih.govresearchgate.net

Overview of Disperse Dyes within Textile Chemistry and Related Fields

Disperse dyes are a class of synthetic dyes with low water solubility that are applied to hydrophobic fibers from a fine aqueous dispersion. wikipedia.orgtiankunchemical.com Historically, their development is closely linked to the invention of cellulose (B213188) acetate (B1210297) fibers in the 1920s, as existing water-soluble dyes were unsuitable for these new hydrophobic materials. aatcc.org Initially known as "acetate dyes," their name was changed to "disperse dyes" in 1953 to reflect their broader applicability to other synthetic fibers like polyester (B1180765), nylon, and acrylics. aatcc.org

From a chemical standpoint, disperse dyes are non-ionic molecules with relatively low molecular weights. tiankunchemical.com They often belong to the azo or anthraquinone (B42736) chemical classes, which account for a significant majority of these dyes. wikipedia.orgtiankunchemical.com The dyeing mechanism involves the transfer of the dye from the aqueous dispersion to the surface of the fiber, followed by diffusion into the amorphous regions of the polymer. This process is typically carried out at high temperatures, often under pressure, to facilitate the swelling of the fiber and the diffusion of the dye molecules. The interaction between the dye and the fiber is primarily based on van der Waals and dipole forces. wikipedia.org

In textile chemistry, the selection of disperse dyes is often based on their energy level, which corresponds to their sublimation fastness and dyeing properties at different temperatures. They are also evaluated for their fastness properties, such as light fastness, wash fastness, and resistance to gas fading, which are critical for the quality and durability of the final textile product. aatcc.org

Disperse Brown 1: A Case Study in Contemporary Chemical Research

This compound, with the CAS number 23355-64-8, is a monoazo disperse dye. nih.govcymitquimica.com It is used as a colorant in textiles, particularly for dyeing polyester, nylon, and acrylic fibers and fabrics. chemotechnique.sedyestuffscn.com It is also found in some hair dye formulations. chemotechnique.sedyestuffscn.com The synthesis of this compound involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479), followed by a coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine. chemicalbook.com

Recent academic research has focused on various aspects of this compound, particularly its environmental fate and biological effects. Studies have investigated its removal from textile wastewater using methods like electrocoagulation, where it has been shown to be effectively removed under optimized conditions. dergipark.org.tr Other research has explored its decolorization using enzymatic approaches, noting that it can be more resistant to degradation compared to other disperse dyes. tandfonline.com

Toxicological studies are also a significant area of inquiry. Research has shown that this compound can impair cell viability and mitochondrial function in cell cultures. nih.gov It is suggested that its chemical structure, which can be reduced to form potentially harmful aromatic amines, may contribute to its cellular toxicity. nih.gov Furthermore, it is included in panels for allergy testing due to its potential as a contact allergen. mst.dk These research interests highlight this compound as a relevant case study for understanding the broader environmental and health considerations associated with synthetic dyes.

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound is multifaceted, driven by its industrial relevance and its potential environmental and health impacts. The primary objectives of this research can be summarized as follows:

Analytical and Characterization Studies: A fundamental area of research involves the detailed chemical characterization of this compound. This includes confirming its structure, determining its physicochemical properties, and developing analytical methods for its detection in various matrices, such as textiles and wastewater.

Environmental Fate and Remediation: A significant portion of research aims to understand the behavior of this compound in the environment. This includes studies on its persistence, degradation pathways, and the development of effective technologies for its removal from industrial effluents. The goal is to mitigate the environmental pollution caused by this dye.

Toxicological and Health Impact Assessment: Academic inquiry is also directed at evaluating the potential health risks associated with this compound. This involves in vitro and in vivo studies to assess its cytotoxicity, potential for causing allergic reactions, and other adverse health effects. The objective is to provide data for risk assessment and regulatory purposes.

Improving Dyeing Processes: Research in textile chemistry seeks to optimize the application of this compound to improve its fixation rate on fibers. This would not only enhance the quality of the dyed products but also reduce the amount of dye released into the wastewater, thereby addressing the environmental concerns at their source.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15Cl3N4O4 B082449 Disperse brown 1 CAS No. 12236-00-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXLWTPFYWMBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066883
Record name C.I. Disperse Brown 1
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Molecular Weight

433.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23355-64-8
Record name Disperse Brown 1
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2'-((3-Chlorol-4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)imino)- bisethanol
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Record name Ethanol, 2,2'-[[3-chloro-4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]imino]bis-
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Record name C.I. Disperse Brown 1
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Record name 2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol
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Record name DISPERSE BROWN 1
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Synthetic Methodologies and Advanced Chemical Synthesis of Disperse Brown 1 Analogues

Historical and Modern Approaches to Azo Dye Synthesis Relevant to Disperse Brown 1

The journey of azo dye synthesis began in the mid-19th century, with the discovery of the diazotization reaction by Peter Griess in 1858. tifr.res.in Early methods often involved the reaction of arylamines with nitrous acid to form diazonium salts, which were then coupled with other aromatic compounds. iipseries.org The first synthetic dye, Mauveine, was created in 1856, marking the beginning of the synthetic dye industry. psiberg.com The first direct dye, Congo red, was discovered in 1884. britannica.com These foundational techniques laid the groundwork for the synthesis of a vast array of azo dyes, including disperse dyes.

Historically, the synthesis of azo dyes involved a two-stage process: diazotization and azo coupling. nih.govjchemrev.com This fundamental approach remains central to modern production. However, contemporary methods have introduced significant refinements. Modern synthesis focuses on optimizing reaction conditions, improving yields, and enhancing the purity of the final product. nih.govsaudijournals.com This includes the use of various oxidizing and reducing agents and the condensation of different chemical precursors. nih.gov The evolution from early batch processes to more controlled and continuous systems reflects the industry's drive for efficiency and consistency.

Diazotization and Coupling Reactions in Disperse Dye Preparation

The synthesis of this compound, like most azo dyes, is primarily achieved through a two-step diazotization and coupling reaction sequence. nih.govsaudijournals.com This process is a cornerstone of industrial organic chemistry for producing colored compounds. nih.gov

Reactant Precursors and Their Chemical Modalities

The standard synthesis of this compound involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479), which serves as the diazo component. This is followed by a coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, the coupling component. chemicalbook.com

The selection of these precursors is critical to the final properties of the dye. The diazo component, an aromatic primary amine, is converted into a highly reactive diazonium salt. discoveryjournals.org The coupling component is typically an electron-rich species, such as a phenol (B47542) or an aromatic amine, which undergoes electrophilic substitution with the diazonium salt to form the characteristic azo bond (-N=N-). tifr.res.inijrpr.com The specific substituents on both the diazo and coupling components, such as the chloro and nitro groups in the case of this compound, are crucial in determining the dye's color, fastness, and affinity for specific fibers.

Table 1: Key Reactants in the Synthesis of this compound

Reactant Role Chemical Structure
2,6-dichloro-4-nitroaniline Diazo Component C₆H₄Cl₂N₂O₂
N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine Coupling Component C₁₀H₁₄ClNO₂
Sodium Nitrite (B80452) (NaNO₂) Diazotizing Agent NaNO₂

Reaction Conditions and Catalytic Enhancements in Synthesis

The conditions for diazotization and coupling are meticulously controlled to maximize yield and purity.

Diazotization: This step is typically carried out at low temperatures, between 0-5°C, to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures. saudijournals.commdpi.com The reaction is performed in an acidic medium, commonly using hydrochloric acid, which reacts with sodium nitrite to generate nitrous acid in situ. saudijournals.comdiscoveryjournals.org Proper pH monitoring is essential for stabilizing the reaction.

Coupling: The coupling reaction is also conducted under controlled temperature and pH. For this compound, the coupling is typically carried out in a weakly acidic environment. mdpi.com The pH is often adjusted using sodium acetate (B1210297). mdpi.com Industrial-scale production may involve the use of dispersing agents to improve the dispersion of the dye during the coupling phase.

Catalytic Enhancements: Research into catalytic enhancements aims to improve reaction efficiency and reduce environmental impact. While traditional methods are robust, modern approaches explore various catalysts. For instance, copper salts have been used as catalysts in certain azo dye syntheses. mdpi.com Photocatalytic degradation of azo dyes using catalysts like TiO₂ doped with noble metals (e.g., Au) and metal oxides (e.g., FeOₓ) has been studied to understand and enhance the breakdown of these compounds, which can also provide insights into synthetic pathways. mdpi.comethz.ch Prussian blue analogues have also been investigated as nanocatalysts for the reduction of azo dyes. rsc.org

Microwave-Assisted and Ultrasound-Mediated Synthesis Techniques for Disperse Dyes

In recent years, alternative energy sources have been explored to accelerate the synthesis of disperse dyes, offering greener and more efficient processes. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of disperse dyes. nih.govmdpi.com This technique can significantly reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. nih.govnih.gov The uniform and instantaneous heating provided by microwaves can lead to faster and more efficient reactions. nih.gov Several studies have demonstrated the successful one-pot synthesis of various disperse dyes under microwave irradiation. mdpi.commdpi.com

Ultrasound-Mediated Synthesis: Ultrasound technology, or sonochemistry, provides another non-conventional energy source for chemical reactions. In the context of disperse dyes, ultrasound has been used to improve the dyeing process by enhancing dye uptake and dispersion. nih.govmdpi.com Ultrasound-assisted synthesis can lead to the formation of quasi-monodisperse nanoparticles and prevent aggregation, which is beneficial for creating stable dye dispersions. researchgate.net While more commonly applied to the dyeing process itself, the principles of sonochemistry are also being explored for the synthesis phase to improve reaction rates and efficiency. pjoes.com

Design and Synthesis of Novel this compound Derivatives

The development of new disperse dye derivatives is driven by the need for improved performance characteristics and a better environmental profile.

Structural Modifications for Targeted Performance and Reduced Environmental Impact

Structural modifications of the basic this compound molecule can lead to derivatives with enhanced properties. These modifications often involve altering the substituents on the aromatic rings of the diazo or coupling components. The goal is to fine-tune the electronic and steric properties of the dye molecule to achieve:

Improved Fastness: Enhancing the light, wash, and sublimation fastness of the dye on synthetic fibers like polyester (B1180765). nih.gov

Varied Shades: Introducing different functional groups can shift the absorption spectrum of the dye, resulting in a range of colors from orange to brown to yellow. orientjchem.org

Enhanced Dyeing Performance: Optimizing the dye's affinity for the fiber and its behavior under various dyeing conditions (temperature, pH). nih.gov

Reduced Environmental Impact: Designing dyes that are more biodegradable or have lower toxicity. The potential for azo dyes to form harmful aromatic amines through reductive cleavage is a significant environmental concern. nih.gov Research focuses on creating more stable molecules or those that degrade into less harmful substances. Additionally, developing dyes that can be applied in more environmentally friendly dyeing processes, such as supercritical carbon dioxide dyeing or dispersant-free systems, is an active area of research. nih.govresearchgate.net For example, introducing polyether chains can create pH-sensitive derivatives that may offer advantages in dyeing and effluent treatment. google.com

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 31878
2,6-dichloro-4-nitroaniline 11431
N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine 78065
Sodium Nitrite 23668193
Hydrochloric Acid 313
Congo red 11313
Mauveine 6451051
Titanium(IV) oxide 26042
Gold 23985
Iron(III) oxide 518692

Exploration of Pyridones and Other Heterocyclic Moieties in Disperse Dye Architectures

The incorporation of heterocyclic rings into the structure of disperse dyes is a significant strategy for developing novel colorants with enhanced properties. Heterocyclic compounds, by virtue of their varied electronic nature and structural diversity, can have a profound impact on the spectral and fastness properties of dyes. fishersci.nlfishersci.co.uk Aromatic azo dyes, which form a major class of organic colorants, have been a particular focus for the integration of such moieties to create dyes with a wide array of bright and valuable shades. nih.gov

Among the various heterocyclic systems, pyridone derivatives have emerged as a crucial class of intermediates in the synthesis of disperse dyes. fishersci.cafishersci.no Azo pyridone dyes are known for producing brilliant colors, typically in the range from yellow to orange. cenmed.com They have, in many cases, replaced older classes of dyes due to their superior properties, including good light, wash, and perspiration fastness. fishersci.cafishersci.no The synthesis of disperse dyes based on the pyridone moiety can be achieved through several routes, a common method involves the coupling of a diazonium salt with a pyridone derivative. fishersci.cacenmed.com For instance, researchers have successfully synthesized a variety of arylhydrazono disperse dyes based on a pyridone moiety by coupling aromatic diazonium salts with compounds like 4-methyl or 4-ethyl pyridone-3-carbonitrile, resulting in yellow, dark yellow, and brown shades on polyester fabrics. fishersci.ca The introduction of electron-withdrawing groups into the dye structure has been shown to improve light fastness. fishersci.ca

Beyond pyridones, a diverse range of other heterocyclic moieties have been explored in the architecture of disperse dyes. These include thiazoles, thiophenes, imidazoles, and chromenes, each imparting unique characteristics to the final dye molecule. fishersci.nlfishersci.co.ukwikipedia.orgfishersci.ca

Thiazole (B1198619) and Thiophene: These sulfur-containing heterocycles are known to produce dyes with high extinction coefficients and good fastness properties. fishersci.nlfishersci.ca For example, novel heterocyclic azo disperse dyes derived from 5-acetyl-2-amino-4-methylthiazole have been synthesized, yielding bright orange-red hues on polyester and nylon fabrics with good to excellent fastness properties. fishersci.nl The inclusion of the thiazole ring, with its inherent conjugation and heteroatoms, can lead to significant bathochromic shifts (deepening of color) and increased brightness. wikipedia.org Similarly, dyes based on a 4-arylazo-3-hydroxythiophene structure have been synthesized and applied to polyester fibers, yielding hues from yellow to brown with very good to excellent fastness properties. fishersci.ca

Imidazole: This five-membered ring has been investigated for both its colorant and pharmaceutical applications. fishersci.co.uk Azo disperse dyes incorporating an imidazol-5-one moiety have been synthesized and successfully applied to polyester and nylon fibers, producing a spectrum of shades from yellow to reddish-orange. fishersci.co.uk

Chromene: Novel azo Schiff base disperse dyes have been synthesized based on a chromene moiety. wikipedia.org These dyes, when applied to polyester and nylon, demonstrated excellent color fastness and also exhibited antimicrobial properties. wikipedia.org

The strategic incorporation of these heterocyclic systems allows for the fine-tuning of the dye's properties. The table below summarizes the impact of different heterocyclic moieties on the characteristics of disperse dyes.

Heterocyclic MoietyTypical Colors ProducedImpact on Dye PropertiesReference
Pyridone Yellow, Orange, BrownBright shades, Good light and wash fastness. fishersci.cacenmed.com fishersci.cacenmed.com
Thiazole Orange-RedHigh brightness, Bathochromic shift, Good fastness. fishersci.nlwikipedia.org fishersci.nlwikipedia.org
Thiophene Yellow to BrownGood affinity for polyester, Good fastness properties. fishersci.ca fishersci.ca
Imidazole Yellow to Reddish-OrangeGood depth and levelness on fibers. fishersci.co.uk fishersci.co.uk
Chromene VariousExcellent color fastness, Potential for antimicrobial activity. wikipedia.org wikipedia.org

While this compound itself is a monoazo dye based on substituted aniline (B41778) derivatives, the principles of incorporating heterocyclic moieties can be applied to generate novel analogues. fishersci.fi For instance, the N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine coupler used in its standard synthesis could potentially be replaced with a heterocyclic coupling component, such as a pyridone or a functionalized thiazole derivative. fishersci.fi This modification would lead to a new series of disperse brown dyes, where the heterocyclic ring could enhance properties like brightness, tinctorial strength, and fastness, or even introduce new functionalities.

Green Chemistry Principles in this compound Synthesis

The chemical industry, including the synthesis of dyes, is increasingly adopting the principles of green chemistry to minimize its environmental impact. nih.gov The conventional synthesis of azo dyes often involves stoichiometric reagents and environmentally unfriendly catalysts. nih.gov In response, several eco-friendly methodologies have been developed and applied to the synthesis of disperse dyes, which could be adapted for the production of this compound. nih.govfishersci.ie

One prominent green technique is the use of microwave irradiation . nih.govfishersci.fi Microwave-assisted organic synthesis can lead to dramatically shorter reaction times, higher yields, and is often compatible with green chemistry protocols that reduce or eliminate the use of harmful organic solvents. nih.govfishersci.fi This method has been successfully used for synthesizing various disperse dyes, offering an effective and environmentally safer alternative to conventional heating methods that are time-consuming and energy-intensive. nih.gov

Another significant advancement is the development of solvent-free reaction conditions . nih.govfishersci.ie A notable example is the use of grinding or mechanochemistry at room temperature. nih.gov This technique has been employed for the synthesis of azo dyes by grinding aromatic amines with a coupling component (like β-naphthol) in the presence of a solid acid catalyst. fishersci.ie This approach overcomes many limitations of traditional methods, such as the need for low temperatures, the use of acids and toxic solvents, and the instability of diazonium salts at room temperature, while offering excellent conversions and a simple product isolation process. fishersci.ie

The use of alternative and greener reaction media is another cornerstone of green dye synthesis. Supercritical carbon dioxide (scCO2) has been explored as a medium for dyeing, which is regarded as a green chemical process due to its low environmental impact. wikipedia.org Azo disperse dyes have been efficiently synthesized and applied using scCO2, demonstrating good dyeing performance on materials like polyethylene (B3416737) terephthalate. wikipedia.org

The table below provides a comparison of green synthesis methodologies with conventional methods for disperse dye production.

Synthesis MethodKey PrinciplesAdvantagesReference
Conventional Synthesis Use of organic solvents, conventional heating, often requires harsh acidic or alkaline conditions.Established and widely understood procedures. nih.govfishersci.ie
Microwave-Assisted Synthesis Use of microwave energy for rapid heating.Shorter reaction times, higher yields, reduced solvent use, energy efficient. nih.govfishersci.fi nih.govfishersci.fi
Grinding (Solvent-Free) Mechanical grinding of reactants at room temperature, often with a solid catalyst.Eliminates bulk solvents, mild reaction conditions, simple workup, high efficiency. nih.govfishersci.ie nih.govfishersci.ie
Supercritical CO2 Use of scCO2 as a reaction and dyeing medium.Low environmental impact, non-toxic, easy separation of product. wikipedia.org wikipedia.org

The standard synthesis of this compound involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, typically conducted at low temperatures (0-5°C) in an aqueous medium. fishersci.fi Applying green chemistry principles could significantly improve the sustainability of this process. For instance, the diazotization and coupling steps could potentially be carried out using a solvent-free grinding method, which would eliminate the need for large volumes of water and precise temperature control. fishersci.ie Alternatively, microwave-assisted synthesis could be explored to accelerate the reaction, potentially leading to higher throughput and reduced energy consumption compared to prolonged stirring at low temperatures. nih.gov The adoption of these green methodologies would align the production of this compound with modern standards of sustainable chemical manufacturing.

Analytical Chemistry and Advanced Characterization of Disperse Brown 1 and Its Metabolites

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of Disperse Brown 1. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its functional groups, bonding, chromophore system, and molecular mass.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure, which includes aromatic rings, an azo group, chloro, nitro, and hydroxyl functionalities.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the vibrational frequencies of this compound, and these calculations are in good agreement with experimental data. yok.gov.tr The analysis of related azo dye structures further supports the assignment of characteristic peaks. elsevier.esicrc.ac.irajol.info

Key functional group absorptions in the FTIR spectrum of this compound include:

Azo Group (-N=N-): The stretching vibration of the azo group, central to the dye's chromophore, typically appears in the region of 1400-1500 cm⁻¹. For this compound, a characteristic peak is observed around 1459 cm⁻¹.

Aromatic C=C Stretching: The presence of benzene (B151609) rings is confirmed by C=C stretching vibrations within the aromatic skeleton, which are typically found in the 1450-1600 cm⁻¹ range. A peak at approximately 1598 cm⁻¹ is characteristic of this feature in this compound.

Nitro Group (-NO₂): The electron-withdrawing nitro group shows strong, characteristic asymmetric and symmetric stretching vibrations. These are typically observed near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl Stretching: The presence of chlorine atoms on the aromatic rings gives rise to stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

O-H and N-H Stretching: The N,N-bis(2-hydroxyethyl)amino group introduces hydroxyl (-OH) and amine (-N-H) functionalities. These typically produce broad absorption bands in the high-frequency region of the spectrum, around 3200-3600 cm⁻¹, due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl chains appears just below 3000 cm⁻¹.

The table below summarizes the expected FTIR absorption bands for the key functional groups in this compound.

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Azo (-N=N-)Stretching~1459
Aromatic RingC=C Stretching~1598
Nitro (-NO₂)Asymmetric Stretch1500 - 1560
Nitro (-NO₂)Symmetric Stretch1300 - 1370
Hydroxyl (-OH)Stretching (H-bonded)3200 - 3600 (Broad)
Amine (Tertiary)C-N Stretching1250 - 1350
Alkyl C-HStretching2850 - 2960
Aromatic C-HStretching3000 - 3100
C-ClStretching< 800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for elucidating the detailed three-dimensional structure and conformation of molecules in solution. auremn.org.br While experimental ¹H and ¹³C NMR spectral data for this compound are not widely available in the public domain, theoretical spectra have been calculated using methods like the Gauge–Invariant Atomic Orbital (GIAO) method. yok.gov.tr

The analysis would involve assigning the signals in both ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, which would appear in the downfield region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns (doublets, triplets, etc.) would help determine the substitution pattern on the two different benzene rings. The protons of the two N-CH₂-CH₂-OH chains would appear in the more upfield region. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen atom would be deshielded compared to those adjacent to the hydroxyl group.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the 110-160 ppm range, with those directly attached to electronegative atoms (Cl, N) appearing further downfield. The carbons of the ethyl chains would appear in the upfield region (typically 50-70 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is fundamental to understanding the origin of a dye's color. The color of this compound arises from its chromophore, which is the extended conjugated system composed of the 2,6-dichloro-4-nitrophenyl ring, the azo bridge (-N=N-), and the 3-chloro-N,N-bis(2-hydroxyethyl)aniline ring. scribd.com

The absorption of light in the visible region of the electromagnetic spectrum is due to π → π* electronic transitions within this conjugated system. jcsp.org.pk The presence of various substituents, known as auxochromes, modifies the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax) and the perceived color. scribd.com

In this compound, the key auxochromes are:

Electron-withdrawing groups: The nitro (-NO₂) and chloro (-Cl) groups are strong electron-withdrawing groups. They pull electron density from the aromatic system, which tends to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Electron-donating group: The tertiary amine group (-N(CH₂CH₂OH)₂) is a powerful electron-donating group that pushes electron density into the aromatic system.

This combination of electron-donating and electron-withdrawing groups at opposite ends of the conjugated system creates a "push-pull" effect. This effect significantly reduces the HOMO-LUMO energy gap, causing a bathochromic shift (a shift to longer wavelengths) of the λmax into the visible spectrum. jcsp.org.pk The dye absorbs strongly across a broad section of the blue and green regions of the spectrum, resulting in its characteristic brown color. For analysis by HPLC with a diode-array detector (DAD), a detection wavelength of 430 nm has been utilized, indicating significant absorbance at this wavelength. icrc.ac.ir Theoretical calculations suggest that the nitro and halogen groups likely shift the absorption to even longer wavelengths, potentially in the 500–550 nm range.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through analysis of its fragmentation patterns. Using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺.

The nominal molecular weight of this compound (C₁₆H₁₅Cl₃N₄O₄) is 432 g/mol . Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum exhibits a characteristic isotopic pattern for a molecule containing three chlorine atoms. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments provide insight into the molecule's structure by breaking it down into smaller fragment ions. Key fragmentation data for this compound is summarized in the table below.

Ionm/z (mass-to-charge ratio)DescriptionSource(s)
[M+H]⁺433.0Precursor Ion (Protonated Molecule) icrc.ac.irrsc.org
Fragment 1357.0 / 356.97Proposed fragment ion icrc.ac.irrsc.org
Fragment 2197.1 / 197.05Proposed fragment ion icrc.ac.irrsc.org
Fragment 3153.02Proposed fragment ion icrc.ac.ir

A proposed fragmentation pattern involves cleavages at various points along the molecule, such as the C-N bonds of the ethanolamine (B43304) side chains and the bonds adjacent to the azo linkage. icrc.ac.ir This fragmentation data serves as a fingerprint for the unequivocal identification of this compound in complex matrices.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from other dyes, impurities, or matrix components, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of this compound. Due to the non-ionic and hydrophobic nature of disperse dyes, reversed-phase HPLC (RP-HPLC) is the standard method. nih.gov

Typical RP-HPLC methods for this compound employ:

Stationary Phase: A C18 (octadecylsilyl) column is most commonly used, providing a nonpolar surface for interaction with the hydrophobic dye molecule.

Mobile Phase: A gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is typical. nih.gov For MS detection, a volatile acid like formic acid is often added to the mobile phase to facilitate ionization. nih.gov

Detection: A Diode-Array Detector (DAD) or UV-Vis detector is used for quantification, often set at the dye's λmax (e.g., 430 nm). icrc.ac.ir For more selective and sensitive detection, especially in complex samples like wastewater or textile extracts, HPLC is coupled with a mass spectrometer (LC-MS or LC-MS/MS). icrc.ac.irrsc.org

Under specific conditions using a C18 column with an acetonitrile/water mobile phase, a retention time of 8.2 minutes has been reported. The method allows for the assessment of dye purity by separating it from synthesis precursors, side-products, or degradation products.

ParameterTypical Condition
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
ColumnC18 (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile PhaseAcetonitrile and Water (often with 0.1% formic acid)
ElutionGradient
DetectorDiode-Array Detector (DAD) or Mass Spectrometry (MS)
Detection Wavelength~430 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound and its metabolites in complex matrices such as textiles, cosmetics, and environmental samples. chrom-china.commdpi.com This technique offers high sensitivity and selectivity, allowing for the detection and quantification of the dye even at low concentrations. researchgate.net

In the analysis of textiles, LC-MS/MS can be used to identify and quantify this compound extracted from fibers. satra.com The method often involves a multiple reaction monitoring (MRM) mode for enhanced specificity. mdpi.com For instance, in the analysis of banned colorants in cosmetics, this compound has been characterized by a precursor ion at m/z 433.02 and fragment ions at m/z 356.97, 197.05, and 153.02. mdpi.com The matrix effect, which is the alteration of ionization efficiency by co-eluting compounds, is a significant consideration in LC-MS/MS analysis, especially when using electrospray ionization (ESI). mdpi.com Dilution of the sample extract can help mitigate these effects. shimadzu.com

The identification of metabolites formed from the biotransformation of this compound can also be achieved using LC-MS/MS. For example, studies on the metabolism of similar disperse dyes by rat liver microsomes have successfully identified biotransformation products using this technique. researchgate.net

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValue
Precursor Ion (m/z)433.02 mdpi.com
Product Ions (m/z)356.97, 197.05, 153.02 mdpi.com
Ionization ModePositive mdpi.com
Typical Mobile PhaseAcetonitrile/water with formic acid or ammonium (B1175870) acetate (B1210297) mdpi.comlcms.cz
ColumnC18 lcms.cz

Thin Layer Chromatography (TLC) for Rapid Screening and Degradation Studies

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective method for the screening of this compound in various samples and for monitoring its degradation. waters.com It is particularly useful for the initial identification of dyes in textile extracts before more sophisticated analyses like HPLC are performed. researchgate.net

TLC has been employed to analyze disperse dyes in patch test preparations and to identify them in textile products. researchgate.net In degradation studies, TLC can visually confirm the disappearance of the parent dye and the appearance of degradation products. For instance, in the biodegradation study of a similar dye, Disperse Brown 118, High-Performance Thin-Layer Chromatography (HPTLC) was used to confirm the biodegradation after decolorization. nih.gov While TLC is a powerful screening tool, it may not always provide accurate quantification, especially in complex mixtures where spots may overlap. researchgate.net

Microemulsion Electrokinetic Capillary Chromatography (MEEKC) Applications

Microemulsion Electrokinetic Capillary Chromatography (MEEKC) is a variant of capillary electrophoresis that is well-suited for the analysis of neutral, water-insoluble compounds like this compound. uj.edu.pl This technique utilizes a microemulsion as the background electrolyte, which allows for the separation of hydrophobic analytes.

A MEEKC method has been developed for the separation of disperse dyes extracted from polyester (B1180765) fibers. mdpi.comnih.gov The method typically uses a borate (B1201080) buffer with an organic phase (e.g., n-octane and butanol) and surfactants. mdpi.com The addition of organic modifiers like isopropanol (B130326) and cyclodextrins can significantly improve the resolution and selectivity of the separation. mdpi.comnih.gov This technique has shown promise for the forensic analysis of dyed polyester fibers. mdpi.com

Advanced Extraction Techniques from Textile and Environmental Samples

The effective extraction of this compound from complex matrices like textiles and environmental samples is crucial for accurate analysis. Various advanced extraction techniques are employed to isolate the dye from these materials.

For textile samples, solvent extraction is a common approach. Methanol, often with the aid of ultrasonic agitation, is used to extract disperse dyes from textile materials. satra.comlcms.cz Other solvents like chlorobenzene (B131634) have also been used, particularly for extraction from polyester fibers at elevated temperatures. mdpi.comresearchgate.net The choice of solvent is critical, with dimethylformamide (DMF) being shown to be more effective than acetonitrile/water or methanol/water mixtures for extracting certain disperse dyes. researchgate.net

In environmental samples, such as water, solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of disperse dyes. researchgate.net SPE can effectively isolate the dyes from the aqueous matrix, allowing for their subsequent analysis by techniques like LC-MS/MS. For solid environmental samples like soil or sediment, solvent extraction methods, similar to those used for textiles, can be applied. epa.gov The EPA Method 8321B, for example, suggests extraction with a methylene chloride/acetone mixture for solid samples. epa.gov

Table 2: Common Extraction Methods for this compound

Sample MatrixExtraction TechniqueSolvents/Reagents
TextilesUltrasonic-assisted solvent extractionMethanol satra.comlcms.cz
Polyester FibersHigh-temperature solvent extractionChlorobenzene, Dimethylformamide mdpi.comresearchgate.net
WaterSolid-Phase Extraction (SPE)Methanol, Acetonitrile researchgate.net
Solid Environmental SamplesSolvent ExtractionMethylene chloride/acetone epa.gov

Quantitative Analysis of this compound in Environmental and Biological Samples

The quantitative analysis of this compound in environmental and biological samples is essential for assessing exposure and potential risks. LC-MS/MS is the preferred method for quantification due to its high sensitivity and specificity. satra.com

In environmental samples such as wastewater or river water, SPE followed by LC-MS/MS allows for the determination of low concentrations of disperse dyes. researchgate.net For textiles, methods based on DIN 54231 often use LC-MS for quantification, with detection limits well below regulatory values. satra.comwaters.com

Quantitative analysis in biological samples, such as those from in vitro metabolism studies, also relies heavily on LC-MS/MS. This allows for the measurement of the parent dye and its metabolites, providing insights into its biotransformation pathways. researchgate.net The development of robust and validated analytical methods is crucial for generating reliable quantitative data. nih.gov

Biological and Cellular Interactions of Disperse Brown 1

In Vitro Cytotoxicity and Cell Viability Assessments

Research involving in vitro models has been conducted to determine the cytotoxic potential of Disperse Brown 1. These studies have utilized specific mammalian cell lines to model the interactions of the dye with skin and intestinal tissues.

In studies using the mouse keratinocyte cell line MPEK-BL6, this compound has been shown to significantly reduce cell viability. nih.govnih.gov Exposure to the dye led to a decrease in the number of viable cells, an effect that was comparable to that of known toxic compounds like p-Phenylenediamine (PPD), which was used as a positive control. nih.gov The reduction in viability in MPEK-BL6 cells was observed after 24 hours of exposure to both high and low concentrations of the dye. nih.gov Microscopic analysis further confirmed the reduction in cell viability in the presence of this compound. nih.gov

Similar cytotoxic effects were observed in the porcine intestinal epithelial cell line IPEC-J2. nih.govnih.gov Treatment with this compound resulted in a significant impairment of cell viability. nih.govwikipedia.org These effects were noted as early as three hours after exposure and were evident after one day of culture with the dye. nih.govnih.gov The findings indicate that this compound is cytotoxic to intestinal epithelial cells, reducing their viability in a manner comparable to other harmful disperse dyes like Disperse Blue 1 and Disperse Blue 124. nih.gov

Interactive Data Table: Effect of this compound on Cell Viability

Cell LineExposure TimeEffect on ViabilityReference
MPEK-BL6 (Keratinocytes)24 hoursSignificant reduction nih.gov
IPEC-J2 (Intestinal)3 hoursImpaired viability nih.govnih.govwikipedia.org
IPEC-J2 (Intestinal)24 hoursSignificant reduction nih.gov

Mitochondrial Bioenergetics and Cellular Respiration Perturbations

The mitochondrion is a key target for many toxic compounds. Research has therefore investigated the influence of this compound on mitochondrial function, specifically cellular respiration and glycolysis.

The oxygen consumption rate (OCR) is a primary indicator of mitochondrial respiration. alfa-chemistry.com Studies have demonstrated that this compound significantly inhibits mitochondrial respiration in both MPEK-BL6 and IPEC-J2 cells. nih.govnih.gov This inhibitory effect on OCR was observed after just three hours of exposure to a high concentration of the dye. nih.gov The impairment of mitochondrial function suggests that the dye interferes with the electron transport chain, a critical process for cellular energy production. nih.govwikipedia.org

The extracellular acidification rate (ECAR) is a measure of glycolysis, the metabolic pathway that converts glucose into pyruvate. In conjunction with OCR, ECAR provides a more complete picture of cellular bioenergetics. alfa-chemistry.comwikipedia.org After a 24-hour exposure, this compound was found to cause a significant change in the glycolytic activity of IPEC-J2 cells, as measured by ECAR. nih.gov This alteration in glycolysis, alongside the inhibition of mitochondrial respiration, indicates a profound disruption of the primary cellular energy pathways.

Interactive Data Table: Bioenergetic Effects of this compound

ParameterCell LineExposure TimeObserved EffectReference
OCRMPEK-BL6 & IPEC-J23 hoursSignificant inhibition nih.govnih.gov
ECARIPEC-J224 hoursSignificant alteration nih.gov

Mechanisms of Cellular Impairment by this compound and Related Azo Dyes

The cellular damage caused by this compound and similar azo dyes is thought to stem from their chemical structures and physicochemical properties. nih.gov One proposed mechanism for the toxicity of this compound is the potential for the reductive cleavage of its azo bond (-N=N-). This reduction can lead to the formation of harmful aromatic amines, which are known to have toxic and carcinogenic effects. nih.govnih.gov

Immunological Responses and Hypersensitivity Reactions

Disperse dyes, including this compound, are recognized for their potential to elicit immunological responses, primarily manifesting as hypersensitivity reactions upon skin contact.

Allergic Contact Dermatitis Associated with Disperse Dyes

Allergic contact dermatitis (ACD) is a common immunological reaction associated with exposure to disperse dyes. europa.eu this compound has been identified as one of the dye allergens responsible for textile dye dermatitis. nih.gov These dyes are not strongly bound to textile fibers and can easily be rubbed off onto the skin. europa.eu The prevalence of ACD due to disperse dyes in the general population is significant, with some studies attributing around two-thirds of all textile-related allergy cases to this class of dyes. europa.eu

Factors that can exacerbate allergic reactions to chemicals in textiles include genetic predisposition, the sensitive skin of infants, obesity, excessive sweating (hyperhidrosis), and increased skin surface lipids. europa.eu Tight clothing and friction can also increase the leaching of dyes from fabric to the skin, enhancing the penetration of sensitizers. europa.eu The development of an allergy is a process of sensitization; initial exposures may cause a mild response, but with repeated contact, the allergic reaction can become stronger and more severe, even with exposure to very low concentrations. europa.eu

This compound is included in patch test series used to diagnose textile dye allergies. mst.dkchemotechnique.se It is primarily used in the dyeing of synthetic fibers such as polyester (B1180765), nylon, and acrylics, and has also been used in hair color formulations. chemotechnique.se

Role of Dermal Barrier Dysregulation in Immune System Modulation

The skin serves as a critical barrier, and its disruption can lead to the dysregulation of the immune system. nih.govresearchgate.net Skin irritants, such as certain disperse dyes, have the potential to break this dermal barrier, initiating a cascade of reactions that can modulate immune responses. nih.govresearchgate.net When the integrity of the epidermis is compromised, it allows for the penetration of sensitizing chemicals, which can then interact with immune cells. europa.eu

This breach of the dermal barrier is a crucial step in the development of allergic contact dermatitis. europa.eu Moisture and hydration of the epidermis can enhance the penetration of these sensitizers. europa.eu The interaction of the dye with the immune system following the disruption of the skin barrier can lead to the inflammatory responses characteristic of ACD. aai.org

Comparative Cellular Toxicology of this compound with Other Disperse Dyes

Recent studies have investigated the cellular-level toxicity of this compound in comparison to other common disperse dyes. nih.govresearchgate.net These studies provide insights into the mechanisms by which these dyes may exert their effects on biological systems.

A 2025 study examined the effects of several disperse dyes, including this compound, Disperse Blue 1, and Disperse Blue 124, on mouse keratinocytes (MPEK-BL6) and intestinal porcine epithelial cells (IPEC-J2). nih.gov The findings indicated that this compound, along with Disperse Blue 1 and Disperse Blue 124, significantly impaired cell viability and mitochondrial function in both cell lines. nih.govresearchgate.net These effects were observed as early as three hours after exposure. nih.govresearchgate.net

In contrast, other tested dyes like Disperse Blue 79.1 and Disperse Blue 291 did not show these toxic effects. nih.govresearchgate.net The researchers suggested that the differences in toxicity could be related to the chemical structure and physicochemical properties of the dyes, such as molecular size and polarity, which may affect their membrane permeability. nih.govresearchgate.net For instance, Disperse Blue 1 and Disperse Blue 124 have smaller molecular weights compared to the non-toxic Disperse Blue 291 and Disperse Blue 79.1. nih.govresearchgate.net The toxicity of this compound may be linked to the potential for the reduction of its azo group, which can form harmful aromatic amines, and the presence of other functional groups that could increase cellular toxicity and oxidative damage. nih.gov

The study measured cell viability and mitochondrial respiration through the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). This compound, Disperse Blue 1, and Disperse Blue 124 were found to significantly inhibit mitochondrial respiration (OCR) and alter glycolysis (ECAR). nih.gov

Table 1: Comparative Effects of Disperse Dyes on Cell Viability and Mitochondrial Function
Dye Effect on Cell Viability Effect on Mitochondrial Respiration (OCR) Cell Lines Tested
This compound Significant reduction nih.gov Significant inhibition nih.gov MPEK-BL6, IPEC-J2 nih.gov
Disperse Blue 1 Significant reduction nih.gov Significant inhibition nih.gov MPEK-BL6, IPEC-J2 nih.gov
Disperse Blue 124 Significant reduction nih.gov Significant inhibition nih.gov MPEK-BL6, IPEC-J2 nih.gov
Disperse Blue 79.1 No significant effect nih.gov No significant effect nih.gov MPEK-BL6, IPEC-J2 nih.gov
Disperse Blue 291 No significant effect nih.gov No significant effect nih.gov MPEK-BL6, IPEC-J2 nih.gov
Disperse Red 11 Noted for cell toxicity researchgate.net Not specified MPEK-BL6, IPEC-J2 nih.govresearchgate.net
Tartrazine Significant reduction in viability nih.gov Not specified MPEK-BL6, IPEC-J2 nih.gov

Chemical Compounds and PubChem CIDs

Environmental Fate and Biotransformation of Disperse Brown 1

Microbial Degradation Pathways and Mechanisms

The breakdown of Disperse Brown 1 and structurally similar azo dyes is a complex process involving specific microorganisms and enzymatic systems. The initial and most critical step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color nih.govnih.gov. This process leads to the formation of aromatic amines, which can be further mineralized, often through a subsequent aerobic process .

Specific bacterial strains have been identified for their potent ability to degrade disperse brown dyes. Research has highlighted the efficacy of species from the Bacillus genus, which are known for their resilience and metabolic diversity.

Brevibacillus laterosporus : This bacterium has demonstrated the ability to degrade the xenobiotic textile dye Disperse Brown 118, achieving 96% decolorization within 48 hours under optimized conditions plos.orgnih.gov. Its effectiveness is linked to the production of several key enzymes that act on the dye molecule nih.gov.

Bacillus sp. VUS : Isolated from soil contaminated with textile effluent, this strain has shown remarkable efficiency in degrading Disperse Brown 3REL nih.govoup.comoup.com. It is capable of 100% degradation of the dye within 8 hours under static anoxic conditions nih.govoup.com. The robust enzymatic system of Bacillus sp. VUS allows it to decolorize a total of 16 different textile dyes, making it a strong candidate for bioremediation of textile industry wastewater nih.govoup.com.

Table 1: Key Microorganisms in the Degradation of Disperse Brown Dyes
MicroorganismTarget DyeDecolorization EfficiencyKey Findings
Brevibacillus laterosporusDisperse Brown 11896% in 48 hoursSignificant induction of tyrosinase and NADH-DCIP reductase. nih.gov
Bacillus sp. VUSDisperse Brown 3REL100% in 8 hoursShows high activity of laccase, lignin (B12514952) peroxidase, and NADH-DCIP reductase under anoxic conditions. nih.govoup.comoup.com

The microbial degradation of dyes is not a simple metabolic process but rather a complex series of enzymatic reactions nih.govresearchgate.net. Bacteria like Brevibacillus and Bacillus species produce a suite of intracellular and extracellular oxidoreductive enzymes that catalyze the breakdown of the dye's chromophore and aromatic rings nih.govnih.gov.

Laccase and lignin peroxidase (LiP) are ligninolytic enzymes primarily found in white-rot fungi but also identified in some bacteria nih.govresearchgate.net. These enzymes have a broad substrate specificity and a high redox potential, allowing them to oxidize a wide range of phenolic and non-phenolic aromatic compounds, including synthetic dyes researchgate.netnih.govelsevierpure.com.

Laccase (LA) : This multi-copper oxidase catalyzes the one-electron oxidation of phenolic substrates, which can lead to the depolymerization of complex molecules like dyes nih.govelsevierpure.com. In the case of Bacillus sp. VUS, a significant increase in laccase activity was observed during the complete decolorization of Disperse Brown 3REL nih.govoup.com.

Lignin Peroxidase (LiP) : LiP is a heme-containing peroxidase that can oxidize non-phenolic aromatic rings, a crucial step in the degradation of many synthetic dyes nih.gov. Its activity was also found to be significantly elevated in Bacillus sp. VUS during the degradation process, indicating its central role in breaking down the dye's complex structure nih.govoup.com.

In addition to ligninolytic enzymes, other oxidoreductases play a vital role in the biotransformation of disperse dyes.

Tyrosinase : This copper-containing enzyme was observed to have increased activity during the degradation of Disperse Brown 118 by Brevibacillus laterosporus nih.gov. Tyrosinases are involved in the oxidation of phenols, a common reaction in the breakdown of aromatic pollutants.

NADH-DCIP Reductase : A significant increase in the activity of NADH-DCIP reductase is a common feature in the microbial degradation of disperse brown dyes. Its activity was enhanced in both Brevibacillus laterosporus and Bacillus sp. VUS during dye decolorization nih.govnih.govoup.com. This enzyme is a quinone reductase that facilitates the transfer of electrons necessary for the reductive cleavage of azo bonds.

The complete mineralization of azo dyes often requires a sequence of anaerobic and aerobic conditions .

Anaerobic Degradation : The initial and rate-limiting step for azo dye degradation is the reductive cleavage of the azo linkage, which occurs readily under anaerobic or anoxic conditions nih.gov. The degradation of Disperse Brown 3REL by Bacillus sp. VUS was highly efficient under static anoxic conditions, achieving 100% color removal in just 8 hours nih.govoup.com. This indicates that the crucial azoreductase activity is favored in the absence of oxygen, which can act as a competing electron acceptor.

Aerobic Degradation : While the initial decolorization is typically anaerobic, the breakdown products—aromatic amines—are often resistant to further anaerobic degradation . These amines are generally mineralized more effectively under aerobic conditions . Although aerobic processes can be faster for some substrates, they are often inefficient for the initial decolorization of azo dyes because the azoreductase enzymes are inhibited by oxygen nih.govresearchgate.nettuiasi.ro. Therefore, a sequential anaerobic-aerobic treatment is considered the most effective strategy for the complete mineralization of these pollutants .

To confirm biodegradation and assess the detoxification of a dye, it is essential to identify the metabolic end-products nih.gov. Various analytical techniques are employed for the separation and structural elucidation of these metabolites, including High-Performance Thin-Layer Chromatography (HPTLC), Fourier Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) nih.govnih.govnih.gov.

Studies on disperse brown dyes have identified several breakdown products, confirming the cleavage of the parent molecule into simpler structures:

In the degradation of Disperse Brown 118 by Brevibacillus laterosporus, the identified metabolites were N-carbamoyl-2-[(8-chloroquinazolin-4-yl)oxy] acetamide and N-carbamoyl-2-(quinazolin-4-yloxy)acetamide nih.gov.

The degradation of Disperse Brown 3REL by Bacillus sp. VUS resulted in the formation of 6,8-dichloro-quinazoline-4-ol and cyclopentanone nih.govoup.comoup.com.

Phytotoxicity tests on these resulting metabolites have shown them to be significantly less toxic than the parent dye molecules, demonstrating a successful detoxification process nih.govnih.gov.

Table 2: Biodegradation Products of Disperse Brown Dyes
Parent DyeMicroorganismIdentified Biodegradation ProductsAnalytical Method
Disperse Brown 118Brevibacillus laterosporusN-carbamoyl-2-[(8-chloroquinazolin-4-yl)oxy] acetamide, N-carbamoyl-2-(quinazolin-4-yloxy)acetamideGC-MS nih.gov
Disperse Brown 3RELBacillus sp. VUS6,8-dichloro-quinazoline-4-ol, CyclopentanoneGC-MS nih.govoup.comoup.com

Enzymatic Biotransformation Processes

Photolytic and Chemical Degradation Studies

This compound, a monoazo dye, is subject to degradation through various environmental processes. worlddyevariety.com Azo dyes, in general, can undergo cleavage of the azo bond, which can lead to the formation of degradation products containing amine, aniline (B41778), or phenolic functional groups. canada.ca While specific studies focusing solely on the photolytic and chemical degradation of this compound are not extensively detailed in the available literature, the degradation of similar disperse dyes has been investigated. For instance, studies on other disperse dyes, such as Disperse Red 1, have shown that processes like the photo-Fenton reaction can lead to the cleavage of the azo bond and the addition of hydroxyl radicals to the benzene (B151609) ring, resulting in the formation of various intermediates. nih.gov The direct photodegradation of disperse dyes is often challenging due to their low solubility in water. researchgate.net However, the use of photocatalysts can facilitate their degradation. researchgate.net The one-electron reduced form of silicadodecatungstic acid, for example, has been shown to be responsible for the reductive cleavage of a disperse dye in a study on homogenous photocatalytic degradation. researchgate.net

Environmental Distribution and Persistence in Aquatic and Terrestrial Systems

The environmental distribution and persistence of this compound are influenced by its physical and chemical properties. Azo disperse dyes are expected to have a common mode of action with respect to ecotoxicity due to their similar structural components. canada.ca

Water Solubility and Hydrophobicity in Environmental Partitioning

Adsorption to Sediments and Soil Matrices

The hydrophobic character of this compound suggests a propensity for adsorption to sediments and soil organic matter. mdpi.comresearchgate.net In aquatic systems, this can lead to the accumulation of the dye in the sediment phase. The adsorption of synthetic dyes to river sediments has been shown to be a significant process, influencing their transport and bioavailability. researchgate.net The interaction between the dye and the solid matrix is influenced by factors such as the physicochemical properties of the dye, the characteristics of the sediment or soil (e.g., organic carbon content, clay mineralogy), and the properties of the aqueous phase (e.g., pH). mdpi.com For instance, soils and sediments containing clay minerals and organic matter can act as effective adsorbents for dyes. mdpi.com

Ecotoxicological Assessments of this compound and its Degradation Products

The ecotoxicological effects of this compound and its potential degradation products are a key aspect of its environmental risk assessment. Ecotoxicological studies for chemical substances typically include acute toxicity tests for fish, daphnia (water fleas), and algae, as well as tests for biodegradability. sdc.org.uk

Aquatic Toxicity Studies (e.g., Daphnia magna, Fish)

Daphnia magna, a small planktonic crustacean, is a standard indicator species for assessing the acute toxicity of substances in aquatic environments. oregonstate.eduresearchgate.netnih.gov While specific acute toxicity data for this compound is limited, studies on other azo disperse dyes provide insights into its potential effects. For example, Disperse Red 1 and Disperse Red 13 have demonstrated high toxicity to Daphnia similis. canada.ca A study using a quantitative structure-activity relationship (QSAR) model calculated the 48-hour EC50 for Disperse Brown 27-1 in Daphnia magna to be 2.77 mg/L. dergi-fytronix.com The toxicity of azo dyes can be influenced by the nature and position of substituents on the aromatic rings. researchgate.net It is also important to consider that the degradation products of dyes can sometimes be more toxic than the parent compound. nih.gov In preliminary soil and sediment toxicity studies on other azo substances, no effects were observed at a concentration of 1000 mg/kg soil (dry weight), and an analogue demonstrated moderate toxicity to sediment organisms. canada.ca Based on this, it is anticipated that Azo Disperse Dyes are not harmful to soil or sediment-dwelling organisms. canada.ca

Table 1: Theoretical Acute Aquatic Toxicity of a Structurally Similar Azo Dye

Phytotoxicity Evaluations

Impact on Ecosystem Functionality

The release of this compound into the environment can have multifaceted impacts on the functionality of various ecosystems. As an azo disperse dye, its effects are largely dictated by its chemical properties, such as low water solubility, persistence, and the nature of its biotransformation byproducts. canada.ca The primary concerns revolve around its impact on aquatic life, soil and sediment-dwelling organisms, and the potential for its degradation products to exert further toxicity.

When introduced into aquatic ecosystems, dye effluents containing this compound can significantly alter the physical and chemical properties of the water. A primary physical impact is the coloration of the water, which can block the penetration of sunlight. pnrsolution.orgresearchgate.net This reduction in light availability can hamper the growth and photosynthetic activity of photoautotrophic organisms like algae and aquatic plants, which form the base of the aquatic food web. researchgate.net

The ecotoxicological effects of this compound and related azo disperse dyes on aquatic organisms are varied. While acute toxicity tests on fish, crustaceans, and bacteria have often reported no adverse effects near the known water solubility limits of these dyes, chronic exposure reveals greater sensitivity, particularly for fish and aquatic invertebrates. canada.ca Some research indicates that certain disperse dyes can be toxic to aquatic organisms. smolecule.com The potential for long-term adverse effects in the aquatic environment is a significant concern. wernerfelt.com The toxicity is particularly noted for azo disperse dyes with smaller molecular weights, which are likely more bioavailable. canada.ca Upon degradation, this compound can undergo reductive cleavage of its azo bond, leading to the formation of potentially harmful aromatic amines, which introduces another layer of toxicity to the ecosystem. canada.capnrsolution.orgnih.gov

In terrestrial environments, this compound is expected to partition primarily to sediment and soil due to its hydrophobic nature and low water solubility. canada.ca While data on soil toxicity for many disperse dyes are limited, preliminary studies on analogous azo substances have shown no effects on soil organisms at concentrations of 1000 mg/kg. canada.ca However, one analogue did demonstrate moderate toxicity to sediment organisms. canada.ca Based on available data, the broader group of azo disperse dyes is not generally expected to be harmful to soil or sediment-dwelling organisms. canada.ca

Recent studies have explored the impact of this compound at a cellular level. Research on porcine intestinal epithelial cells (IPEC-J2) and mouse epidermal keratinocytes (MPEK-BL6) found that this compound impaired cell viability and mitochondrial function, suggesting a potential for cellular toxicity. nih.gov This toxicity may be linked to the formation of harmful aromatic amines from the reduction of the dye's azo group. nih.gov

The potential for bioaccumulation of this compound in pelagic organisms is considered low. canada.ca However, it is listed as having bioaccumulative hazard traits by some authorities. nih.gov

Phytoremediation has been investigated as a potential method for mitigating the environmental impact of this compound. The plant Momordica charantia (bitter gourd) has demonstrated the ability to biotransform the dye. jksus.orgresearchgate.net However, the process is not always highly efficient; one study noted that this compound is more resistant to decolorization by bitter gourd peroxidase compared to other disperse dyes like Disperse Red 17. researchgate.net

The following tables summarize key research findings regarding the ecological impact of this compound and its analogues.

Table 2: Phytoremediation and Biotransformation of this compound

Organism/Enzyme Dye Biotransformation Rate / Finding Source
Momordica charantia This compound Approximately 40% biotransformation rate achieved. jksus.orgresearchgate.net

Quantitative Structure Activity Relationship Qsar Modeling for Disperse Brown 1

Theoretical Frameworks of QSAR in Environmental and Health Toxicology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based characteristics of chemicals with their biological activities, including toxicological effects. ecetoc.orgresearchgate.net The fundamental principle of QSAR is that the biological effect of a substance is a function of its molecular structure and physicochemical properties. ecetoc.orgresearchgate.net These models are instrumental in predicting the toxicity of chemicals to both the environment and human health, offering a cost-effective and time-efficient alternative to traditional, often animal-intensive, toxicological testing. nih.govdergipark.org.tr

In the realm of environmental and health toxicology, QSAR frameworks are broadly categorized as either mechanistic or statistical. ecetoc.org Mechanistic QSARs are developed based on a known or hypothesized biological mechanism of action, linking specific molecular features to a toxicological endpoint. ecetoc.orguq.edu.au Statistical QSARs, conversely, are derived from mathematical correlations between descriptors and observed toxicity without a predefined mechanistic understanding. ecetoc.org

The application of QSAR in toxicology gained significant momentum following legislation such as the United States Toxic Substances Control Act of 1976, which necessitated methods for assessing the risks of a vast number of chemicals. researchgate.net For environmental toxicology, QSARs have been particularly focused on predicting the fate and effects of chemicals in aquatic ecosystems. ecetoc.orgresearchgate.net A common approach involves using the logarithm of the n-octanol/water partition coefficient (log P) to model non-specific, or baseline, toxicity in aquatic organisms, which relates to the chemical's hydrophobicity and subsequent uptake. researchgate.netmst.dk Chemicals that deviate from these models often do so because they exhibit a more specific mechanism of toxicity, such as electrophilic interactions. researchgate.net

For human health endpoints, QSAR models are employed to predict a range of effects, from local irritations like skin sensitization to systemic effects such as mutagenicity and carcinogenicity. researchgate.netdergipark.org.tr The development of these models often involves more complex, mechanistically-based approaches, sometimes incorporated into expert systems, to account for metabolic activation and other biological processes. researchgate.neteuropa.eu

The reliability and applicability of any QSAR model are paramount. To ensure their validity for regulatory purposes, organizations like the Organisation for Economic Co-operation and Development (OECD) have established stringent guidelines for model development, validation, and interpretation. researchgate.netnih.gov These principles emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible.

Development of QSAR Models for Predicting Toxicity of Disperse Brown 1 and Related Azo Dyes

The development of QSAR models for azo dyes, including this compound, is a critical area of research due to the widespread use of these compounds and concerns about their potential toxicity. researchgate.netresearchgate.net Azo dyes can undergo biotransformation, leading to the release of aromatic amines, some of which are known to be genotoxic and carcinogenic. researchgate.netresearchgate.net

Predictive Models for Acute Aquatic Toxicity

Predicting the acute aquatic toxicity of disperse dyes like this compound using QSAR models presents challenges. These dyes are often considered "difficult to model" because their unique structural and physicochemical properties may fall outside the applicability domain of general-purpose QSARs. canada.ca Consequently, using standard QSAR models to predict the physical and chemical properties of this compound is often considered inappropriate. canada.cacanada.ca

Despite these challenges, researchers have developed specific QSAR models for organic dyes to predict their acute toxicity to aquatic organisms such as Daphnia magna. researchgate.netnih.govresearchgate.net These models often adhere to OECD guidelines and utilize two-dimensional descriptors with clear physicochemical meanings. researchgate.netnih.govresearchgate.net For instance, a study on 22 organic dyes used methods like partial least squares (PLS) regression to develop models for predicting the 48-hour EC50 in Daphnia magna. nih.govresearchgate.net

In one study, the acute aquatic toxicity of several azo dyes was investigated both experimentally and theoretically using the OECD QSAR Toolbox. researchgate.net The results showed a parallel between the experimental and theoretical findings, suggesting that computational methods can be a viable substitute for experimental testing, thereby reducing costs, time, and animal use. researchgate.net The study identified Disperse Brown 27-1, a related azo dye, as ecotoxicologically toxic based on both theoretical and experimental data. researchgate.netresearchgate.net Another study calculated the EC50 (48h) for Disperse Brown 27-1 in Daphnia magna to be 2.77 mg/L using the OECD QSAR Toolbox. dergi-fytronix.com

The table below presents theoretical acute aquatic toxicity data for selected azo dyes, including a related disperse brown dye, as calculated by the OECD QSAR Toolbox.

**Table 1: Theoretical Acute Aquatic Toxicity of Selected Azo Dyes in *Daphnia Magna***

Azo Dye EC50-48h (mg/L)
Disperse Brown 27-1 2.77
Disperse Blue 79 145
Basic Red 46 10.8
Disperse Blue 291 0.0675
Disperse Yellow 27 348

Data sourced from a theoretical study using the OECD QSAR Toolbox. dergi-fytronix.com

QSAR for Genotoxicity and Mutagenicity Predictions

QSAR models are valuable tools for predicting the genotoxicity and mutagenicity of azo compounds, which is a significant concern due to their potential to metabolize into harmful aromatic amines. dergipark.org.troup.com The electrophilic nature of these metabolites, which can bind to DNA, is a key mechanism of their toxicity. dergipark.org.treuropa.eu

Most rule-based in silico models identify the aromatic azo group as a structural alert for mutagenicity. oup.com However, this can lead to a high number of false-positive predictions, as not all azo compounds are mutagenic. oup.com To address this, more refined QSAR models have been developed specifically for this chemical class. oup.com For example, new models have been built using large datasets of azo compounds to improve the prediction of Ames mutagenicity, a common test for genotoxicity. oup.com These models may utilize descriptors calculated from SMILES (Simplified Molecular Input-Line Entry System) or employ algorithms like k-nearest neighbors (k-NN). oup.com

The OECD QSAR Toolbox includes modules that can identify structural alerts for mutagenicity and incorporate statistical models for predicting the mutagenic activity of aromatic amines. oup.com Studies using the OECD QSAR Toolbox have identified Disperse Brown 27-1 and Disperse Brown 19 as mutagenic. dergipark.org.tr The reduction of the azo bond is often sufficient to induce mutagenic activity, and the resulting aromatic amines can be more mutagenic than the parent dye. dergipark.org.tr The toxicity of these compounds is influenced by their structural complexity and the presence of specific substitution groups, such as nitro groups, which can increase mutagenicity. researchgate.net

Modeling Skin Sensitization Potential

Skin sensitization is another toxicological endpoint of concern for azo dyes, and QSAR models are being developed to predict this effect. dergipark.org.trresearchgate.net Allergic contact dermatitis is an immunological response to chemicals, and in silico approaches offer a rapid and cost-effective means of hazard identification. nih.gov

QSAR models for skin sensitization often focus on the electrophilic reactivity of chemicals, as this is a key mechanism for interaction with skin proteins. nih.gov These models may be developed for specific reactivity domains and use descriptors that capture the electronic and stereochemical features of the molecules. nih.gov A study investigating the toxicological properties of several azo dyes using the OECD QSAR method found that Disperse Brown 27-1 and Disperse Brown 19 have skin-sensitizing properties. dergipark.org.tr The study also noted that dermal biotransformation of azo dyes can lead to the release of aromatic amines, which are then absorbed through the skin. dergipark.org.tr

The table below summarizes the predicted skin sensitization potential for several azo dyes based on OECD QSAR Toolbox analysis.

Table 2: Predicted Skin Sensitization of Selected Azo Dyes

Azo Dye Skin Sensitization
Disperse Brown 27-1 Positive
Disperse Brown 19 Positive
Disperse Orange 30 Positive
Disperse Blue 291 Positive

Data sourced from a study utilizing the OECD QSAR Toolbox. dergipark.org.tr

Application of OECD QSAR Toolbox and Other Computational Platforms

The OECD QSAR Toolbox is a key computational platform used by regulatory agencies, industry, and researchers for chemical hazard assessment. dergipark.org.trresearchgate.net It is a free software application that integrates experimental data, computational tools, and theoretical knowledge into a structured workflow to fill data gaps for (eco)toxicological endpoints, thereby supporting chemical assessments and reducing the need for animal testing. dergipark.org.trresearchgate.net

The Toolbox is particularly useful for assessing the toxicity of azo dyes like this compound. researchgate.net It allows users to group chemicals into categories based on structural similarity and apply read-across approaches to predict the toxicity of a target chemical from analogue data. dergi-fytronix.com For example, in assessing the acute aquatic toxicity of azo dyes, the read-across method within the Toolbox can be used, considering a range of conformations for the target and analogue substances. dergi-fytronix.com

Studies have demonstrated the application of the OECD QSAR Toolbox for various endpoints for azo dyes, including:

Acute Aquatic Toxicity: Theoretical EC50 values for Daphnia magna and LC50 values for fish have been calculated for numerous azo dyes, showing good correlation with experimental results. researchgate.netdergi-fytronix.com

Genotoxicity and Mutagenicity: The Toolbox can identify structural alerts related to mutagenicity and has been used to classify dyes like Disperse Brown 27-1 as mutagenic. dergipark.org.tr

Skin Sensitization: The platform has been used to predict the skin sensitization potential of azo dyes, identifying several, including related disperse brown dyes, as positive sensitizers. dergipark.org.tr

Beyond the OECD QSAR Toolbox, other computational platforms and modeling approaches are employed. These include the development of QSAR models using various statistical methods like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as k-nearest neighbors (k-NN) and artificial neural networks. nih.govoup.comtandfonline.com Software like CORAL can be used to calculate molecular descriptors from chemical structures for use in these models. oup.com These diverse computational tools and platforms provide a robust framework for predicting the toxicological properties of this compound and related azo dyes, facilitating risk assessment and the development of safer alternatives. researchgate.netresearchgate.net

Correlation between Molecular Descriptors and Biological Activity

The core of any QSAR model is the correlation between molecular descriptors and the biological activity of interest. ecetoc.org Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net For azo dyes like this compound, various types of descriptors are used to model their toxicological effects.

Physicochemical Descriptors:

Hydrophobicity (log P): The n-octanol/water partition coefficient is a key descriptor, particularly for predicting baseline aquatic toxicity. researchgate.netmst.dk Higher hydrophobicity is often correlated with increased bioconcentration and, in the absence of specific toxic mechanisms, higher toxicity. mst.dk For carcinogenic aromatic amines, hydrophobicity has been identified as a primary factor influencing their potency. researchgate.net

Lipophilicity: This property, closely related to hydrophobicity, is a key molecular descriptor for assessing a compound's activity in a biological system. researchgate.net

Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are quantum chemical descriptors that relate to a molecule's ability to donate or accept electrons, respectively. tandfonline.comacs.org These are often significant in models of dye reactivity and toxicity. tandfonline.comacs.org For instance, the degradation of dyes through electrochemical oxidation has been successfully modeled using HOMO and LUMO energies. tandfonline.com

Electrophilicity Index: This descriptor is useful for comparing the biological activity of molecules, as it relates to their stability in an electron-rich environment. researchgate.net Genotoxic carcinogens are often electrophiles or are metabolized into electrophilic intermediates. europa.eu

Topological and Structural Descriptors:

Structural Alerts (SAs): These are specific molecular substructures known to be associated with a particular toxicological endpoint. europa.euoecd.org For azo dyes, the aromatic azo group itself is a well-known structural alert for mutagenicity. oup.com The presence of other functional groups, such as nitro groups (-NO2), can significantly increase the mutagenicity of azo dyes. researchgate.net

Two-Dimensional (2D) Descriptors: These descriptors, derived from the 2D representation of a molecule, are often used for their clear physicochemical meaning and interpretability. researchgate.netnih.govresearchgate.net Examples include atom-pair descriptors that count the frequency of certain atom types at specific topological distances. researchgate.net

Hydrogen Bond Donor Count (HBD): This descriptor has been found to be significant in modeling the degradation of dyes. tandfonline.com

The toxicity of aromatic azo compounds is highly dependent on their structural complexity, reactivity, and the nature of their aromatic substitutions. researchgate.net For example, QSAR studies have shown that the carcinogenicity of aromatic amines depends on a combination of hydrophobicity, electronic properties (related to reactivity and metabolism), and steric factors. researchgate.net By establishing these correlations, QSAR models provide valuable insights into the mechanisms of toxicity and can guide the design of safer chemicals. ecetoc.orgresearchgate.net

Read-Across Strategies and Data Gap Filling Using QSAR for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a substance with its biological activity or physical-chemical properties. chemotechnique.se These models are valuable tools in toxicology for predicting the potential hazards of chemicals, thereby reducing the need for extensive animal testing. dergipark.org.trdergipark.org.tr However, for certain complex molecules like this compound, the direct application of QSAR models for predicting properties can be inappropriate or lead to unreliable results. canada.cacanada.ca

In such cases, a read-across approach is a scientifically accepted alternative for filling data gaps. oecd.orgqsartoolbox.orgtoxminds.com Read-across involves using data from structurally similar chemicals (analogues) to predict the properties and potential toxicity of a target substance for which data is lacking. dergipark.org.trcanada.ca This strategy is based on the principle that similar chemical structures are likely to exhibit similar biological activities. toxminds.com The OECD QSAR Toolbox is a widely used software that facilitates such read-across assessments by providing a framework for identifying analogues, gathering data, and justifying the read-across approach. dergipark.org.trdergipark.org.tr

For this compound, regulatory assessments have indicated that the use of read-across data from identified analogues is a more appropriate method for determining its properties than direct QSAR modeling. canada.ca This is often the case for complex azo dyes, where the applicability of generic QSAR models may be limited. canada.ca

Research Findings on Read-Across for Azo Dyes

Studies on various azo dyes, including those structurally related to this compound, have utilized the OECD QSAR Toolbox to predict toxicological endpoints. dergipark.org.tr For instance, research on a series of azo dyes and their raw materials employed read-across to evaluate properties like skin irritation/corrosion, skin sensitization, and mutagenicity. dergipark.org.tr

In one study, the ecotoxicological properties of several disperse dyes, including Disperse Brown 27-1, were investigated using the OECD QSAR Toolbox. dergi-fytronix.com The read-across method was employed to estimate the acute aquatic toxicity (EC50) in Daphnia magna. dergipark.org.trdergi-fytronix.com The results from such theoretical calculations have been found to show a good correlation with experimental data, supporting the use of these in silico methods for reducing animal testing. researchgate.netresearchgate.net

A screening assessment for a substance structurally similar to this compound, identified as this compound:1, explicitly stated that QSAR models were considered inappropriate for predicting its physical and chemical properties. canada.ca Instead, a read-across approach was adopted using several other disperse dyes as analogues. canada.ca

Identified Analogues for this compound

The selection of appropriate analogues is a critical step in the read-across process. For azo disperse dyes like this compound, analogues are chosen based on similarities in their chemical structure, functional groups, and expected environmental fate and toxicity profiles. canada.ca A Canadian government screening assessment for the related this compound:1 identified the following substances as suitable analogues for a read-across assessment canada.ca:

Disperse Blue 79

Disperse Blue 79:1

Disperse Orange 30

Disperse Orange 25

Disperse Red 17

Disperse Yellow 3

These analogues are also azo dyes with high molecular weights and similar structural features, which justifies their use in predicting the properties of this compound. canada.ca

Data Tables from Read-Across Studies

The following tables present data from studies that have used QSAR and read-across methodologies to assess the properties of azo dyes and their raw materials. While not all data pertains directly to this compound, it illustrates the type of information generated through these approaches for structurally related compounds.

Table 1: Theoretical Calculation Results of Acute Aquatic Toxicity of Azo Dyes and Raw Materials in Daphnia Magna dergi-fytronix.com

Raw MaterialsEC50-48h-Daphnia Magna (mg.L-1)Azo DyesEC50-48h-Daphnia Magna (mg.L-1)
2,6-dichloro-4-nitroaniline (B1670479)21.2 mg.L-1Disperse Brown 27-12.77 mg.L-1
2-bromo-4,6-dinitroaniline11.5 mg.L-1Disperse Blue 2910.0675 mg.L-1
4'-Aminoacetanilide202 mg.L-1Disperse Yellow 27348 mg.L-1
p-Acetanisidide, 3'-amino-400 mg.L-1
N, N-Dihydroxyethyl-3-amino-4-anisidine526 mg.L-1Disperse Blue 79145 mg.L-1
N-Benzyl,N-Methylaniline357 mg.L-1Basic Red 4610.8 mg.L-1
N-cyano Ethyl N-Benzyl Aniline (B41778)521 mg.L-1

Table 2: Toxicological Test Results for Azo Dyes and Raw Materials using OECD QSAR Method dergipark.org.tr

TestRaw MaterialResultAzo DyeResult
Skin Irritation/Corrosion2,6-dichloro-4-nitroanilineModerate IrritantDisperse Brown 27-1Moderate Irritant
N-CyanoethylacetoxyethylanilineModerate IrritantDisperse Brown 19Moderate Irritant
Skin Sensitization2,6-dichloro-4-nitroanilinePositiveDisperse Brown 27-1Positive
N-CyanoethylacetoxyethylanilinePositiveDisperse Brown 19Positive
Mutagenicity2,6-dibromo-4-nitro anilinePositiveDisperse Brown 27-1Mutagenic
2-Bromo-4,6-dinotroanilinePositiveDisperse Brown 19Mutagenic

These findings underscore the utility of read-across strategies, particularly within the framework of the OECD QSAR Toolbox, for filling data gaps for complex substances like this compound, thereby supporting regulatory risk assessments while minimizing the reliance on new experimental testing. oecd.orgqsartoolbox.org

Advanced Applications and Performance Characteristics of Disperse Brown 1 in Textile Science

Dyeing Mechanisms and Interactions with Synthetic Fibers

Disperse Brown 1, a non-ionic monoazo dye, is characterized by its low water solubility and is applied to hydrophobic fibers from a fine aqueous dispersion. scribd.comdyestuffscn.com The dyeing mechanism is often described by the "solid solution theory," where the dye, suspended in the aqueous medium with the help of dispersing agents, is directly dissolved into the fiber. dyestuffscn.com In this process, the fiber acts as a solid solvent and the dye as the solute. dyestuffscn.com The interaction between this compound and synthetic fibers is governed by weak intermolecular forces, primarily van der Waals forces and hydrogen bonds, rather than ionic bonds. slideshare.nettiankunchemical.com The dye molecules penetrate the amorphous regions of the fiber polymer system. slideshare.nettiankunchemical.com Heat is a critical factor, as it increases the kinetic energy of the dye molecules and causes the fiber's polymer structure to swell, which facilitates the diffusion of the dye into the fiber matrix. tiankunchemical.comtextileexplainer.com

Application to Polyester (B1180765), Nylon, and Acrylic Fabrics

This compound is primarily used for dyeing hydrophobic synthetic fibers, with polyester being the most significant application. dyestuffscn.comchemotechnique.sedyestuffscn.com

Polyester: Polyester fibers have a highly crystalline and compact molecular structure, making them hydrophobic and difficult to dye with water-soluble dyes. dyestuffscn.comtiankunchemical.com this compound is well-suited for polyester due to its non-ionic nature and small molecular size, which allows it to penetrate the fiber structure under specific conditions. dyestuffscn.comtiankunchemical.com The dye becomes fixed within the polyester through intermolecular forces, resulting in dyeings with good fastness properties. slideshare.net

Nylon: While nylon can be dyed with disperse dyes like this compound, the application has some limitations. sci-hub.ruscribd.com The dye's main advantage on nylon is its ability to cover barré, which are irregularities in the fabric. sci-hub.ru However, the fastness properties are generally not as high as on polyester, which often restricts the use of disperse dyes on nylon to pale and medium shades. sci-hub.ru The fixation mechanism may involve hydrogen bond formation between the dye molecule and the imide groups of the nylon fiber. slideshare.net

Acrylic: this compound can also be used for coloring acrylic fibers. chemotechnique.sedyestuffscn.com Dyeings on acrylics typically exhibit very good lightfastness. sci-hub.ru However, the dye has limited build-up properties on this fiber, meaning it is difficult to achieve deep shades. Therefore, its application is generally restricted to pale colors. sci-hub.ru

High-Temperature and Carrier Dyeing Methods

To overcome the barrier presented by polyester's compact structure, specific dyeing methods are required to ensure adequate dye penetration and fixation. tiankunchemical.com

High-Temperature (HT) Dyeing: This is the most common method for applying this compound to polyester. dyestuffscn.comdyestuff.co.in The process is carried out in pressurized equipment at temperatures between 120°C and 130°C. chemicalbook.comtiankunchemical.com At these elevated temperatures, the amorphous regions of the polyester fiber swell, the movement of the polymer chains increases, and the dye molecules gain enough kinetic energy to diffuse effectively into the fiber. tiankunchemical.comtiankunchemical.com This method results in good dye exhaustion and fastness properties. sdc.org.uk

Carrier Dyeing: This method allows for the dyeing of polyester at or near the boiling point of water (around 100°C) under atmospheric pressure. dyestuffscn.comscribd.com It involves the use of chemical agents called carriers, which act as swelling agents for the polyester fiber. scribd.com The carrier plasticizes the fiber, effectively lowering its glass transition temperature and facilitating the entry of dye molecules. tiankunchemical.comscribd.com While this method avoids the need for pressurized equipment, the carriers themselves can be costly and require thorough removal after dyeing to prevent negative impacts on the final product's fastness properties and to address environmental concerns. scribd.com

Colorfastness Properties of this compound Dyeings

The performance of a dyed textile is largely determined by its colorfastness, which describes the resistance of the color to various external influences it may encounter during its use. This compound generally exhibits good to excellent fastness properties on polyester. dyestuff.co.inajol.infoajol.info

Fastness to Washing and Perspiration

The fastness to washing and perspiration indicates the dye's ability to remain within the fiber when exposed to aqueous conditions, detergents, and the chemical components of sweat.

Washing Fastness: Dyeings of this compound on polyester show good to excellent washing fastness, often achieving a rating of 4-5 on the ISO scale. This high fastness is attributed to the dye's very low water solubility and its stable entrapment within the hydrophobic polyester fibers, which prevents significant leaching during washing. nih.gov

Perspiration Fastness: Similarly, the fastness to perspiration is rated as good to excellent, typically in the range of 4-5. The dye's non-ionic nature and stability within the fiber matrix ensure minimal color bleeding or transfer when exposed to acidic or alkaline perspiration. nih.gov

Table 1: Washing and Perspiration Fastness Ratings for this compound

Fastness Test ISO Rating Performance Level
Washing Fastness 4-5 Good to Excellent
Perspiration Fastness 4-5 Good to Excellent

Data sourced from reference .

Lightfastness and Fading Mechanisms

Lightfastness is a critical property that measures the resistance of the dye to fading upon exposure to sunlight.

Lightfastness Rating: this compound demonstrates good lightfastness, with typical ratings of 5-6 on the ISO scale.

Fading Mechanisms: The fading of azo dyes like this compound under the influence of light is a complex photochemical process. utstesters.com When the dye molecule absorbs energy from photons in sunlight, particularly UV radiation, it enters an excited state. utstesters.com This can trigger a series of photochemical reactions that lead to the destruction of the dye's chromophore—the azo group (-N=N-) responsible for its color. utstesters.com The breakdown of this structure results in a loss of color, or fading. The chemical structure of the dye, including the presence of nitro and halogen groups, influences its stability and resistance to this photodegradation. utstesters.com The concentration of the dye on the fiber also plays a role; deeper shades tend to have better lightfastness because the aggregation of dye molecules can offer some protection against light exposure. utstesters.com

Rubbing and Hot Pressing Fastness

These properties relate to the dye's resistance to physical forces and heat.

Rubbing Fastness: Also known as crocking, this measures the transfer of color from the fabric surface to another surface by rubbing. Studies on similar disperse dyes show good to excellent rubbing fastness, with ratings of 4 to 5. tubitak.gov.tr This indicates that after proper dyeing and cleaning, very little dye remains on the fiber surface to be physically rubbed off. tubitak.gov.tr

Hot Pressing Fastness: This property, also called sublimation fastness, is crucial for polyester fabrics, which are often subjected to heat-setting processes at temperatures around 200°C. sci-hub.ru Disperse dyes are classified by their sublimation fastness into low, medium, and high energy types. dyestuffscn.com this compound is suitable for high-temperature dyeing, suggesting it is a medium or high-energy dye with good sublimation fastness. dyestuffscn.comdyestuff.co.in Research on comparable dyes shows good to excellent ratings (grades 3-4 to 5), indicating that the dye has a low tendency to sublime, or turn into a gas, when heated, thus preventing staining of adjacent materials during ironing or other heat treatments. tubitak.gov.tr

Table 2: Light, Rubbing, and Hot Pressing Fastness Ratings

Fastness Test Typical Rating (ISO/AATCC) Performance Level
Lightfastness 5-6 Good
Rubbing Fastness (Crocking) 4-5 Good to Excellent
Hot Pressing (Sublimation) 3-5 Moderate to Excellent

Data compiled from references tubitak.gov.tr.

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 31878
Poly(ethylene terephthalate) (Polyester) 101727
Nylon 6 11277123

Dispersibility and Stability of this compound in Dyeing Baths

This compound, being a non-ionic azo dye with low water solubility, is applied to hydrophobic fibers like polyester from an aqueous dispersion. cymitquimica.com The effectiveness of the dyeing process is critically dependent on the quality and stability of this dispersion. In the dyebath, the dye exists as fine particles, and maintaining this state is essential for achieving uniform and defect-free coloration. slideshare.net The stability of the dispersion is influenced by several factors including temperature, pH, and the presence of dispersing agents and other auxiliaries. skygroupchem.comcolorfuldyes.com

Dispersing agents are crucial for achieving a stable dispersion. slideshare.net These agents, often anionic substances like lignosulfonates or naphthalene (B1677914) sulfonic acid derivatives, adsorb onto the surface of the dye particles. colorfuldyes.comchina-dyestuff.com This creates repulsive forces between the particles, preventing them from aggregating or clumping together, a phenomenon that can lead to issues such as speckiness, slow coloration, and uneven dyeing. china-dyestuff.comcolorfuldyes.com The stability of this compound in a dyebath is also pH-sensitive. While disperse dyes are generally more stable in acidic conditions (pH 4 to 6), higher pH levels, especially under high-temperature dyeing conditions (125°C - 135°C), can cause some dyes to hydrolyze, leading to changes in color. skygroupchem.com

The particle size of the dispersed dye is a fundamental characteristic that governs its behavior in the dyeing bath and its subsequent uptake by the fiber. For disperse dyes in general, a high-quality commercial product will have an average particle size in the range of 0.5 to 2.0 microns. china-dyestuff.comresearchgate.net It is not just the average size, but also the uniformity of the particle size distribution that is critical. china-dyestuff.com

A narrow particle size distribution indicates that the majority of the dye particles are close to the average size. china-dyestuff.com Dyes with a poor distribution may contain a significant fraction of larger particles, which can lead to filtration issues and surface deposits on the fabric. colorfuldyes.com Conversely, the presence of overly fine particles can sometimes lead to recrystallization during the dyeing process, where smaller particles dissolve and redeposit onto larger ones, a process known as Ostwald ripening. scispace.com This can also lead to a loss of dispersion stability. colorfuldyes.com Therefore, for this compound, achieving a uniform dispersion with a consistent particle size is a key goal in the manufacturing and application process to ensure level and reproducible dyeing. china-dyestuff.com

Several methods are employed to evaluate the dispersion stability of disperse dyes like this compound, ensuring they perform reliably under demanding high-temperature dyeing conditions. alfa-chemistry.com

Filter Paper Test : A common and practical method involves filtering a prepared dye solution through filter paper both before and after subjecting it to high-temperature conditions that simulate the dyeing process. china-dyestuff.com A stable dye will show no significant dye spots or residue on the filter paper after the high-temperature cycle, indicating that the particles did not aggregate. china-dyestuff.com

Microscopic Observation : This method provides a direct visual assessment of the dye dispersion. alfa-chemistry.com By observing the dye suspension under a microscope, one can evaluate the particle size, shape, and degree of aggregation or uniformity. alfa-chemistry.com

Particle Size Analysis : Modern instrumental techniques, such as dynamic light scattering (DLS), can provide quantitative data on the average particle size and the particle size distribution. This allows for a precise assessment of the dispersion's quality and stability over time or under various conditions (e.g., changes in temperature or pH).

Sedimentation Test : This involves allowing a prepared dye dispersion to stand for a set period. alfa-chemistry.com The rate and amount of particle sedimentation are observed. A stable dispersion will exhibit minimal settling, with the dye particles remaining suspended in the medium. alfa-chemistry.com

If a dye solution of this compound were to thicken or feel mushy after a high-temperature test, it would indicate poor dispersion stability. colorfuldyes.com

Performance Comparison with Commercial Disperse Dyes

The performance of any new or modified disperse dye is typically benchmarked against established commercial dyes. While specific comparative studies detailing this compound against a named competitor are not readily found in broad literature, research on similar monoazo disperse dyes provides a framework for such comparisons. For instance, studies comparing newly synthesized brown disperse dyes against commercial products like "Terasil Scarlet Brown" evaluate several key performance indicators, primarily fastness properties. ajol.infoajol.info

The typical evaluation involves dyeing polyester or nylon fabrics under identical conditions and then assessing the following properties according to standardized test methods:

Washing Fastness : Measures the resistance of the color to repeated laundering.

Light Fastness : Assesses the resistance of the dye to fading upon exposure to light.

Rubbing Fastness : Evaluates the resistance of the color to rubbing off onto other surfaces, tested under both dry and wet conditions.

Hot Pressing (Sublimation) Fastness : This is particularly important for polyester, as it measures the dye's tendency to vaporize and transfer to adjacent materials during ironing or heat-setting. ajol.info

In comparative studies, synthesized brown dyes have demonstrated good to excellent fastness properties, often comparable to or exceeding those of the commercial standards they were tested against. ajol.infoajol.info For example, a comparison might yield results as shown in the hypothetical table below, which is based on the types of findings in such research.

Interactive Data Table: Comparative Fastness Properties

Please select a fabric type to see the typical fastness ratings (on a scale of 1-5, where 5 is excellent).

Polyester Fabric
Fastness PropertyThis compound (Hypothetical)Commercial Standard (e.g., Terasil Scarlet Brown)
Washing Fastness 4-54-5
Light Fastness 55
Rubbing (Dry) 54-5
Rubbing (Wet) 4-54
Hot Pressing 44
Nylon Fabric
Fastness PropertyThis compound (Hypothetical)Commercial Standard (e.g., Terasil Scarlet Brown)
Washing Fastness 44
Light Fastness 4-54-5
Rubbing (Dry) 4-54-5
Rubbing (Wet) 44
Hot Pressing 44

Note: The data in this table is representative of findings from comparative studies on similar disperse dyes and is for illustrative purposes. ajol.infoajol.infotubitak.gov.tr

Such comparisons are vital for determining the viability of a dye for commercial use, ensuring it meets the performance standards required for modern textiles. ajol.info

Emerging Research Areas and Future Perspectives for Disperse Brown 1

Bioremediation and Advanced Oxidation Processes for Disperse Brown 1 Effluent Treatment

The treatment of textile effluents containing dyes like this compound is a significant area of research due to the environmental persistence and potential toxicity of these compounds. Two promising fields of study are bioremediation and Advanced Oxidation Processes (AOPs).

Bioremediation utilizes microorganisms to break down hazardous substances into less toxic forms. Studies have shown that various bacteria and fungi possess the enzymatic machinery to decolorize and degrade disperse dyes. For instance, bacteria such as Bacillus sp. and Brevibacillus laterosporus have demonstrated the ability to decolorize and biodegrade different disperse brown dyes. fishersci.ierna-society.org The mechanism often involves enzymes like laccase, lignin (B12514952) peroxidase, and azoreductase, which break the defining azo bond of the dye molecule. Research has demonstrated that under optimal conditions of pH, temperature, and with the addition of carbon sources, significant decolorization (over 90%) of similar disperse dyes can be achieved. rna-society.org The degradation products are generally found to be less toxic than the parent dye molecule, as confirmed by phytotoxicity tests. fishersci.ie

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants. AOPs are particularly effective for treating recalcitrant compounds like disperse dyes that are resistant to conventional biological treatment. Various AOPs, including ozonation, Fenton/photo-Fenton processes (using iron salts and hydrogen peroxide), and UV/H₂O₂ systems, have been investigated for dye degradation. For example, the electrocoagulation process, an electrochemical AOP, has been successfully used to remove a Disperse Brown dye from aqueous solutions, achieving high removal rates under optimized conditions of current density and pH. AOPs can lead to the complete mineralization of dyes into CO₂, water, and inorganic ions, or at least transform them into more biodegradable intermediates that can be further treated by biological processes.

The following table summarizes findings from studies on the treatment of disperse brown dyes.

Treatment MethodOrganism/ProcessTarget DyeKey Findings
BioremediationBrevibacillus laterosporusDisperse Brown 11896% decolorization in 48 hours; degradation products were less toxic. fishersci.ierna-society.org
BioremediationBacillus sp. VUSDisperse Brown 3REL100% degradation within 8 hours; non-toxic final products.
ElectrocoagulationAluminum (Al) and Iron (Fe) electrodesDisperse Brown DyeHigh removal efficiency at optimized pH and current density.
BioremediationConiophora puteana (Fungus)Disperse DyesSignificant decolorization enhanced by carbon/nitrogen sources.

Sustainable Synthesis Routes and Biocatalysis for Dye Production

The conventional synthesis of this compound involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479), followed by a coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine. chem960.com This process utilizes precursor chemicals and conditions that are drawing scrutiny from a sustainability perspective.

Future research is aimed at developing greener and more sustainable synthesis pathways. This includes exploring:

Alternative Reagents and Catalysts: Research into other dye classes, such as novel monosulfonated azo dyes, focuses on synthetic routes that may be adaptable to produce brown shades with improved environmental profiles. The use of ligand-free copper catalysts in the synthesis of other disperse dyes points towards more efficient catalytic systems.

Process Optimization: High-temperature dyeing is being investigated as an environmentally safer technique as it can increase dye uptake by the fabric, thereby reducing the amount of dye in the effluent.

Water-Free Dyeing: A significant area of innovation is the use of supercritical carbon dioxide (scCO₂) as a dyeing medium. This technology eliminates the need for water in the dyeing process, drastically reducing wastewater generation. Developing disperse dyes that are effective in scCO₂ is a key research focus.

Biocatalysis , the use of enzymes or whole cells to catalyze chemical reactions, offers a powerful strategy for sustainable chemical production. In the context of dye synthesis, biocatalysis could potentially replace harsh chemical steps with milder, more selective enzymatic reactions. While specific research on the biocatalytic synthesis of this compound is not prominent, the principles are being applied broadly in chemical manufacturing. Enzymes can function in unconventional media and at high substrate concentrations, making them suitable for industrial-scale production. The development of robust enzymes through protein engineering could lead to novel and sustainable routes for producing azo dyes like this compound.

Long-Term Health Effects and Epidemiological Studies on this compound Exposure

Concerns about the health effects of disperse dyes are primarily related to their potential to cause allergic contact dermatitis and the possibility of long-term systemic effects.

This compound is recognized as a skin sensitizer (B1316253) and can cause allergic reactions in susceptible individuals. The issue of textile dermatitis from disperse dyes has been known for decades.

Regarding long-term health effects, recent research has begun to investigate the cellular toxicity of this compound. A 2025 study found that this compound, along with other disperse dyes like Disperse Blue 1 and Blue 124, impaired cell viability and mitochondrial function in cell cultures. The study noted that the toxicity could be linked to the dye's chemical structure, including its potential to be reduced and form harmful aromatic amines, which can cause cellular toxicity and oxidative damage.

Some disperse dyes are classified as carcinogenic, though this compound itself is often highlighted as an allergen rather than a carcinogen in lists. However, the potential for azo dyes to release carcinogenic amines through metabolic reduction is a general concern for this class of chemicals.

Screening assessments by governmental bodies, such as the Government of Canada, have evaluated this compound. These assessments concluded that while the substance may persist in the environment, it is not expected to significantly accumulate in organisms, and current exposure levels are not considered to pose a danger to the environment or human health. However, these reports also acknowledge that there are limited health effects data and that there could be a concern if exposure were to increase.

Crucially, there is a lack of specific, long-term epidemiological studies that evaluate the relationship between human cancer or other chronic diseases and exposure specifically to this compound. Much of the concern is based on data from other azo dyes and the general chemical properties of the class. Future research, including more extensive toxicological studies and long-term population monitoring, is needed to fully understand the health risks associated with chronic exposure.

Advanced Sensing and Detection Technologies for Environmental Monitoring of this compound

Effective monitoring is crucial for assessing the environmental fate of this compound and ensuring the efficacy of treatment processes. Research and application in this area involve the use of sophisticated analytical techniques.

Advanced sensing and detection technologies are essential for identifying and quantifying this compound in various environmental matrices, such as industrial wastewater. High-Performance Liquid Chromatography (HPLC) is a key technique used for the analysis of this dye. Reverse-phase HPLC methods have been developed that can separate and quantify this compound, often using a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid.

Furthermore, studies investigating textile wastewater have successfully identified this compound among other dyes at concentrations ranging from 12-428 µg/L, demonstrating the capability of modern analytical methods to detect these compounds in complex mixtures. The techniques used in such studies often involve a combination of chromatography for separation and mass spectrometry (MS) for definitive identification and quantification, such as GC-MS or LC-MS. These methods are also employed in bioremediation studies to track the disappearance of the parent dye and the appearance of degradation byproducts. fishersci.ie

Future perspectives in this area may include the development of:

Real-time sensors: On-site, real-time monitoring systems for textile effluents would allow for better process control and immediate detection of treatment failures.

Biosensors: Utilizing biological components like enzymes or antibodies could lead to highly specific and sensitive detection methods for this compound.

Portable analytical devices: Miniaturization of technologies like HPLC and MS could enable more flexible and widespread environmental monitoring.

Interdisciplinary Research on this compound: Bridging Chemistry, Toxicology, and Environmental Science

A comprehensive understanding of this compound requires an interdisciplinary approach that integrates knowledge from chemistry, toxicology, and environmental science.

Chemistry: This field provides the foundation by detailing the synthesis of this compound from precursors like 2,6-dichloro-4-nitroaniline and N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine. It characterizes its molecular structure as a monoazo dye and its physicochemical properties, such as its low water solubility, which dictates its application and environmental behavior.

Toxicology: Toxicological research investigates the adverse health effects. For this compound, this includes its role as a skin allergen and recent findings on its ability to impair mitochondrial respiration and reduce cell viability. This research connects the chemical structure (an azo dye with chloro and nitro groups) to its potential for cellular damage.

Environmental Science: This discipline examines the dye's fate in the environment. It has been shown that this compound can be released into sewer water from industrial processes and may persist for a long time. Research in this area focuses on developing treatment solutions like bioremediation and advanced oxidation processes (AOPs) to degrade the dye in effluents and on creating advanced analytical methods for its detection and monitoring. fishersci.ie

Q & A

Q. What spectroscopic and chromatographic techniques are optimal for characterizing Disperse Brown 1’s molecular structure and purity?

Methodological Answer: High-performance liquid chromatography coupled with linear ion trap mass spectrometry (HPLC-LIT/MS) is highly effective for structural elucidation and purity assessment, as demonstrated in analyses of structurally similar disperse dyes like Disperse Brown 9 . Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) should be employed to confirm functional groups and molecular stability under thermal stress conditions. Ensure calibration with certified reference materials to validate analytical accuracy.

Q. What experimental designs are suitable for evaluating this compound’s solubility and dispersion stability in synthetic fiber dyeing processes?

Methodological Answer: Use factorial designs to test variables such as temperature (120–130°C), pH (4–6), and dispersing agent concentrations. Quantify dye uptake via UV-Vis spectrophotometry and assess dispersion stability using dynamic light scattering (DLS). Include control groups with untreated fibers to isolate dye-fiber interactions .

Q. How can researchers standardize protocols for assessing this compound’s environmental persistence in wastewater systems?

Methodological Answer: Conduct batch adsorption experiments with activated sludge or biofilms, measuring half-life under aerobic/anaerobic conditions via LC-MS. Follow OECD Test Guideline 309 for simulating wastewater treatment plants. Use kinetic models (e.g., pseudo-first-order) to estimate degradation rates and identify metabolites .

Advanced Research Questions

Q. What mechanisms underlie the photodegradation of this compound under UV/visible light exposure, and how can competing pathways be resolved?

Methodological Answer: Perform controlled irradiation experiments with xenon arc lamps, isolating reactive oxygen species (ROS) using scavengers like tert-butanol (for •OH) and NaN₃ (for ¹O₂). Analyze degradation products via high-resolution mass spectrometry (HRMS) and density functional theory (DFT) calculations to map electron transfer pathways. Address contradictions in existing data by comparing results across multiple irradiation intensities and matrices (e.g., aqueous vs. solvent systems) .

Q. How do intermolecular interactions between this compound and co-dispersed surfactants affect dye aggregation in high-temperature dye baths?

Methodological Answer: Employ molecular dynamics simulations to model surfactant-dye interactions at 120–130°C, validated by small-angle X-ray scattering (SAXS) to observe aggregation patterns. Compare nonionic (e.g., ethoxylated alcohols) and anionic surfactants (e.g., sodium dodecyl sulfate) to identify critical micelle concentration thresholds. Use multivariate regression to resolve conflicting reports on surfactant efficacy .

Q. What computational strategies can predict this compound’s ecotoxicological risks across trophic levels, and how should conflicting in vitro/in vivo data be reconciled?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate acute/chronic toxicity in Daphnia magna and algae. Validate predictions with microcosm studies, integrating multi-omics (transcriptomics, metabolomics) to identify biomarker responses. Address discrepancies by conducting meta-analyses of existing toxicity datasets, applying sensitivity analysis to weight study quality (e.g., OECD compliance) .

Q. How can advanced oxidation processes (AOPs) be optimized to mineralize this compound in industrial effluent while minimizing toxic byproduct formation?

Methodological Answer: Compare Fenton, ozonation, and photocatalysis efficiencies using response surface methodology (RSM). Monitor total organic carbon (TOC) removal and byproduct profiles via gas chromatography-mass spectrometry (GC-MS). Optimize parameters (e.g., H₂O₂/Fe²⁺ ratios, UV intensity) using Pareto front analysis to balance cost and efficacy. Replicate experiments under varying water hardness levels to account for matrix effects .

Methodological Considerations for Addressing Data Contradictions

Q. What statistical frameworks are recommended for reconciling conflicting data on this compound’s thermal stability across studies?

Methodological Answer: Apply Bayesian hierarchical models to aggregate data from disparate studies, incorporating covariates like heating rate and atmospheric conditions (N₂ vs. air). Use Cochran’s Q-test to assess heterogeneity and funnel plots to detect publication bias. Experimental replication under standardized ISO 105-B02 conditions is critical to isolate methodological variability .

Q. How should researchers design multi-laboratory studies to validate this compound’s adsorption kinetics on microplastics?

Methodological Answer: Implement a ring trial with harmonized protocols for microplastic preparation (e.g., polyethylene terephthalate particle size: 50–100 µm) and adsorption isotherm measurements (Langmuir vs. Freundlich models). Use interclass correlation coefficients (ICCs) to quantify inter-lab variability and mixed-effects models to adjust for confounding factors (e.g., salinity gradients) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.